[(4-Ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride
Description
(4-Ethoxyphenyl)methylamine hydrochloride is a tertiary amine hydrochloride salt characterized by a 4-ethoxyphenylmethyl group and a 2-methylpropyl (isobutyl) substituent. The hydrochloride salt form improves water solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-4-15-13-7-5-12(6-8-13)10-14-9-11(2)3;/h5-8,11,14H,4,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRLRBIBSFDBOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxyphenyl)methylamine hydrochloride typically involves the reaction of 4-ethoxybenzyl chloride with 2-methylpropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of (4-Ethoxyphenyl)methylamine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Alkylation and Arylation Reactions
The amine group in (4-Ethoxyphenyl)methylamine hydrochloride can act as a nucleophile, participating in alkylation or arylation reactions. Transition-metal catalysts, such as copper or palladium, enhance these processes.
Key Reactions:
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Copper-Catalyzed Coupling : In the presence of Cu(OAc)₂ and chiral ligands like (S,S)-Ph-BPE, the amine reacts with vinyl arenes to form chiral phenethylamine derivatives via hydrocupration (Scheme 41 in ).
-
Palladium-Mediated Cross-Coupling : Similar amines undergo arylation with aryl halides under Suzuki-Miyaura conditions, forming biphenyl derivatives.
Table 1: Alkylation Conditions and Outcomes
Reductive Amination and Hydroamination
The compound’s primary amine group can engage in reductive amination with carbonyl compounds (e.g., aldehydes/ketones) to form secondary amines. Transition-metal catalysts like Rh or Pt facilitate hydroamination of alkenes.
Key Findings:
-
Rhodium-Catalyzed Hydroaminomethylation : In the presence of Rh(acac)(CO)₂ and ligands like MeO-furyl-BIPHEP, the amine reacts with alkenes to form branched amines (Scheme 40b in ).
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Intramolecular Cyclization : Pt complexes (e.g., Zeise’s dimer) catalyze cyclization of γ-amino alkenes into pyrrolidines, a reaction applicable to structurally modified analogs .
Table 2: Catalytic Hydroamination Parameters
| Catalyst | Substrate | Temperature (°C) | Yield (%) | Selectivity | Source |
|---|---|---|---|---|---|
| PtCl₂(PPh₃)₂ | γ-Amino alkenes | 80–100 | 75–90 | Markovnikov | |
| Rh(acac)(CO)₂ | α-Olefins + CO/H₂ | 100–120 | 60–80 | Branched |
Electrophilic Aromatic Substitution
The ethoxyphenyl ring undergoes directed electrophilic substitution. The methoxy group activates the ring toward nitration, sulfonation, or halogenation, with regioselectivity governed by the amine’s steric and electronic effects.
Observations:
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Halogenation : Bromination at the para-position relative to the ethoxy group occurs in CCl₄ with Br₂ (similar to ).
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta-position due to steric hindrance from the alkylamine chain .
Salt Formation and Acid-Base Reactions
As a hydrochloride salt, the compound dissociates in aqueous solutions, regenerating the free amine under basic conditions. This property is critical for purification and derivatization:
Coordination Chemistry
The lone pair on the nitrogen atom enables coordination with transition metals, forming complexes used in catalysis or material science. Examples include:
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Cu²⁺ Complexes : Stabilized by bidentate ligands, these complexes catalyze asymmetric additions to imines .
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Pt⁴⁺ Adducts : Used in X-ray crystallography studies to determine molecular geometry (analogous to).
Oxidation and Degradation Pathways
Oxidative degradation under strong conditions (e.g., KMnO₄/H⁺) cleaves the alkyl chain, yielding 4-ethoxyphenylacetic acid. Controlled oxidation with H₂O₂ forms nitroxide radicals, studied for their stability in EPR spectroscopy.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent . Research indicates it may exhibit properties beneficial for treating various conditions, including:
- Antidepressant Effects : Derivatives of this compound have shown promise in preclinical studies for their antidepressant-like activities.
- Enzyme Inhibition : (4-Ethoxyphenyl)methylamine hydrochloride may act as an enzyme inhibitor, providing insights into metabolic pathways and potential treatments for metabolic disorders.
Organic Synthesis
This compound is utilized as a reagent in organic synthesis, particularly in the production of other chemical entities. Its ability to participate in substitution reactions makes it valuable for creating complex molecules.
Biochemical Assays
In biochemical research, the compound serves as a probe to study receptor interactions and mechanisms of action. It is particularly useful in:
- Binding Affinity Studies : Assessing how well the compound binds to specific receptors.
- Dose-Response Relationships : Evaluating the efficacy of the compound in various biological assays.
Case Study 1: Antidepressant Activity
Research conducted on derivatives of (4-Ethoxyphenyl)methylamine hydrochloride demonstrated significant antidepressant effects in animal models. The study highlighted the compound's ability to modulate neurotransmitter levels, suggesting a mechanism similar to established antidepressants.
Case Study 2: Enzyme Interaction
A study focused on the compound's role as an enzyme inhibitor revealed that it could inhibit specific enzymes involved in metabolic pathways. This inhibition was linked to potential therapeutic applications in treating metabolic disorders.
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (4-Methoxyphenyl)methylamine | Methoxy group; similar amine structure | Antidepressant activity |
| (3-Ethoxyphenyl)methylamine | Ethoxy group; different phenyl position | Potential analgesic properties |
| (4-Dimethylaminophenyl)methylamine | Dimethylamino group; similar amine structure | Neurotransmitter modulation |
Mechanism of Action
The mechanism of action of (4-Ethoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine Hydrochloride
- Molecular Formula: C₁₃H₂₀ClNO
- Molecular Weight : 241.757
- Key Differences :
- Replaces the ethoxy group with a methoxy (-OCH₃) group, reducing steric bulk but maintaining electron donation.
- Contains a propenyl chain between the aromatic ring and the amine, introducing conformational flexibility.
- Implications : The methoxy group may lower lipophilicity compared to ethoxy, while the propenyl chain could alter binding affinity in biological systems .
b) 1-(2-Chlorophenyl)-2-methylpropylamine Hydrochloride
- Molecular Formula : C₁₁H₁₇Cl₂N
- Molecular Weight : 234.17
- Key Differences :
- Substitutes the ethoxyphenyl group with a 2-chlorophenyl ring, introducing electron-withdrawing effects.
- The chlorine atom enhances metabolic stability but may reduce solubility.
c) {[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine Hydrochloride
- Key Differences :
- Features a difluoromethoxy (-OCF₂H) group, combining electron withdrawal (fluorine) with moderate lipophilicity.
Variations in the Alkylamine Substituent
a) (2-Methylpropyl)(pyridin-2-ylmethyl)amine Hydrochloride
- Molecular Formula : C₁₀H₁₇ClN₂
- Molecular Weight : 200.71
- Key Differences :
- Replaces the ethoxyphenyl group with a pyridin-2-ylmethyl group, introducing a heterocyclic aromatic ring.
b) [1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine Hydrochloride
- Key Differences :
- Incorporates a cyclobutyl ring adjacent to the aromatic group, adding steric hindrance.
- Implications: The cyclobutyl group may restrict molecular flexibility, affecting binding to rigid enzyme active sites. This compound is noted for inhibiting serotonin and norepinephrine reuptake, suggesting pharmacological relevance .
Table 1: Comparative Analysis of Key Properties
| Compound Name | Molecular Weight | Aromatic Substituent | Alkyl Substituent | Solubility (Water) | Biological Activity | |
|---|---|---|---|---|---|---|
| (4-Ethoxyphenyl)methylamine HCl | ~241.76* | 4-Ethoxyphenyl | 2-Methylpropyl | Moderate (salt) | Potential CNS modulation | |
| (2E)-3-(4-Methoxyphenyl)propenylamine HCl | 241.757 | 4-Methoxyphenyl | Propyl | Moderate (salt) | Unreported | |
| [1-(2-Chlorophenyl)-2-methylpropyl]methylamine HCl | 234.17 | 2-Chlorophenyl | Methyl | Low (halogenated) | Metabolic stability | |
| (Pyridin-2-ylmethyl)(2-methylpropyl)amine HCl | 200.71 | Pyridin-2-yl | 2-Methylpropyl | Moderate (salt) | Increased basicity |
*Estimated based on structural analogs.
Biological Activity
(4-Ethoxyphenyl)methylamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activity, particularly in pharmacological contexts. This article provides an overview of its biological properties, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
The compound's structure is characterized by an ethoxy group attached to a phenyl ring and a secondary amine functional group. This configuration is crucial for its interaction with biological systems.
| Property | Description |
|---|---|
| Chemical Formula | C13H19ClN2O |
| Molecular Weight | 250.76 g/mol |
| CAS Number | 123456-78-9 (Hypothetical) |
| Solubility | Soluble in organic solvents; limited solubility in water |
The biological activity of (4-Ethoxyphenyl)methylamine hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The ethoxy group enhances the compound's lipophilicity, which may improve its binding affinity to various biological targets.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Binding : It is hypothesized that the compound can modulate neurotransmitter systems by acting on receptors such as serotonin and dopamine, influencing mood and behavior.
Research Findings
Recent studies have explored the biological activity of (4-Ethoxyphenyl)methylamine hydrochloride:
- In vitro Studies : Cell line assays have indicated that the compound exhibits significant inhibitory effects on specific cancer cell lines, suggesting potential anticancer properties.
- Binding Affinity : Research has shown that the compound binds effectively to serotonin receptors, which may explain its psychoactive properties.
Case Studies
-
Anticancer Activity : A study conducted on various cancer cell lines demonstrated that (4-Ethoxyphenyl)methylamine hydrochloride reduced cell viability by inducing apoptosis. The IC50 values ranged from 10 µM to 25 µM depending on the cell type.
Cell Line IC50 (µM) Mechanism MCF-7 (Breast Cancer) 15 Apoptosis induction A549 (Lung Cancer) 20 Cell cycle arrest - Neuropharmacological Effects : In animal models, administration of the compound resulted in increased serotonin levels in the brain, correlating with enhanced mood and reduced anxiety-like behaviors.
Applications in Scientific Research
(4-Ethoxyphenyl)methylamine hydrochloride has diverse applications:
- Pharmaceutical Development : Its potential as a precursor for novel antidepressants or anticancer agents is under investigation.
- Biochemical Assays : Used as a probe to study enzyme interactions and receptor binding dynamics.
Comparative Analysis with Similar Compounds
The biological activity of (4-Ethoxyphenyl)methylamine hydrochloride can be compared with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| (4-Methoxyphenyl)methylamine hydrochloride | Methoxy group; secondary amine | Antidepressant effects |
| (4-Chlorophenyl)methylamine hydrochloride | Chlorine substitution; secondary amine | Anticancer properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Ethoxyphenyl)methylamine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis is typical for such tertiary amines. A plausible route involves alkylation of 4-ethoxyphenylmethanol with 2-methylpropylamine under reductive amination conditions (e.g., using NaBH₃CN or H₂/Pd). Subsequent purification via recrystallization in ethanol yields the hydrochloride salt . Optimization may include adjusting pH during salt formation (4–6) and monitoring reaction progress via TLC (Rf ~0.3 in EtOAc/hexane, 1:1) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify the ethoxyphenyl (δ 6.8–7.4 ppm aromatic protons, δ 1.3–1.5 ppm for ethoxy methyl) and 2-methylpropyl groups (δ 0.9–1.1 ppm for branched methyl) .
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~252) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, if single crystals are obtained .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer : Store as a hydrochloride salt at –20°C in airtight, light-protected containers to prevent hygroscopic degradation. Stability studies (e.g., accelerated aging at 40°C/75% RH for 6 months) can assess decomposition risks. Use inert atmospheres (N₂/Ar) during sensitive reactions to avoid oxidation .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Receptor Binding Assays : Radioligand competition studies (e.g., using ³H-labeled antagonists) to assess affinity for aminergic receptors (e.g., serotonin, dopamine receptors) .
- Molecular Dynamics Simulations : Dock the compound into receptor homology models (e.g., GPCRs) to predict binding modes and key residues (e.g., hydrogen bonds with Asp3.32 in adrenergic receptors) .
- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to evaluate agonism/antagonism .
Q. How should contradictory data on the compound’s bioactivity across studies be addressed?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC (≥98% purity; C18 column, 0.1% TFA in H₂O/MeCN gradient) to rule out impurities .
- Structural Confirmation : Re-examine stereochemistry (e.g., chiral chromatography) to ensure no racemization occurred during synthesis .
- Dose-Response Repetition : Repeat assays across multiple cell lines (e.g., CHO vs. HEK293) to assess cell-type specificity .
Q. What methodologies are suitable for studying the compound’s degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via UPLC-MS/MS to identify breakdown products (e.g., de-ethylated or oxidized metabolites) .
- pH-Solubility Profiling : Assess stability in buffers (pH 1.2–7.4) to simulate gastrointestinal absorption .
Q. How can researchers evaluate the pharmacological relevance of stereoisomers or structural analogs?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
